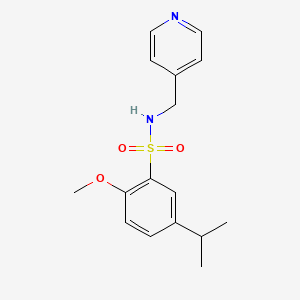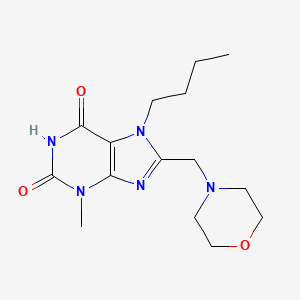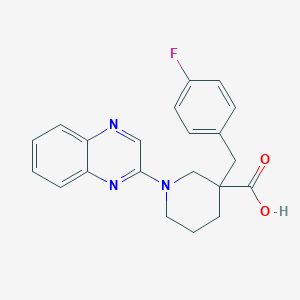
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a sulfonamide compound that is widely used in scientific research. It is a serine protease inhibitor that irreversibly binds to the active site of serine proteases, preventing their activity. PMSF is commonly used in biochemical and molecular biology research to inhibit protease activity during protein purification, cell lysis, and other experimental procedures.
Mecanismo De Acción
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly binds to the active site of serine proteases, preventing their activity. Serine proteases are enzymes that cleave peptide bonds in proteins. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide binds to the serine residue in the active site of serine proteases, forming a covalent bond and blocking the active site.
Biochemical and Physiological Effects:
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has no known biochemical or physiological effects on its own. However, its use as a protease inhibitor can have significant effects on protein function and cellular processes. Inhibition of protease activity can prevent the degradation of proteins, leading to an accumulation of proteins and altered cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments include its ability to irreversibly inhibit serine proteases, its stability in solution, and its compatibility with a wide range of experimental procedures. However, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has some limitations, including its potential to react with other proteins and its potential to interfere with other experimental procedures.
Direcciones Futuras
There are several future directions for the use of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One direction is the development of new protease inhibitors with improved specificity and potency. Another direction is the study of the effects of protease inhibition on cellular processes and protein function. Additionally, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide could be used in the development of new therapeutic agents for the treatment of diseases caused by abnormal protease activity.
Métodos De Síntesis
The synthesis of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 4-pyridinemethanol to form the intermediate 4-pyridinylmethyl-p-toluenesulfonate. The intermediate is then reacted with isopropyl alcohol and sodium methoxide to form the final product, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity during protein purification, cell lysis, and other experimental procedures. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is also used in the study of enzyme kinetics and enzyme inhibition.
Propiedades
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)14-4-5-15(21-3)16(10-14)22(19,20)18-11-13-6-8-17-9-7-13/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNMMOPRZNXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5313673.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)


![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)